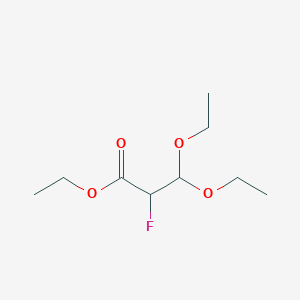![molecular formula C15H19ClO4 B14300889 Diethyl [2-(3-chlorophenyl)ethyl]propanedioate CAS No. 119035-44-8](/img/structure/B14300889.png)
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanedioate (malonate) group, which is diethylated, and a 3-chlorophenyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(3-chlorophenyl)ethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with 3-chlorophenylethyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenylacetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Hydrolysis: Yields 3-chlorophenylacetic acid and diethyl malonate.
Decarboxylation: Yields 3-chlorophenylacetic acid.
Aplicaciones Científicas De Investigación
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Material Science: May be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl [2-(3-chlorophenyl)ethyl]propanedioate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester groups and the 3-chlorophenyl moiety, which can interact with various molecular targets through nucleophilic and electrophilic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 3-chlorophenyl group.
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Uniqueness
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and physical properties compared to simpler esters like diethyl malonate and ethyl acetoacetate .
Propiedades
Número CAS |
119035-44-8 |
|---|---|
Fórmula molecular |
C15H19ClO4 |
Peso molecular |
298.76 g/mol |
Nombre IUPAC |
diethyl 2-[2-(3-chlorophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19ClO4/c1-3-19-14(17)13(15(18)20-4-2)9-8-11-6-5-7-12(16)10-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |
Clave InChI |
FALXKMHHSCIHSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1=CC(=CC=C1)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


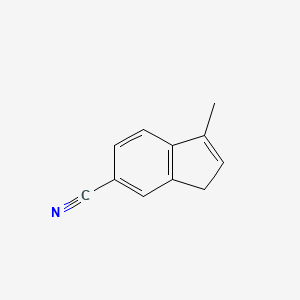
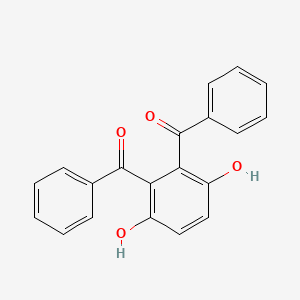

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
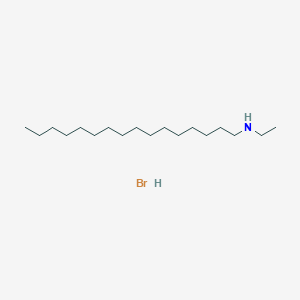
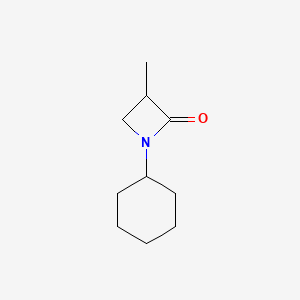

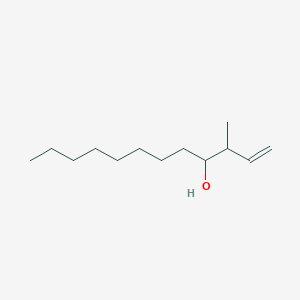
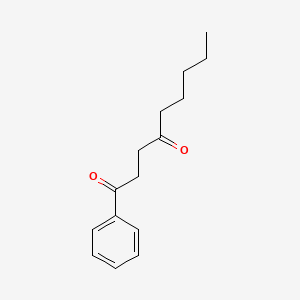
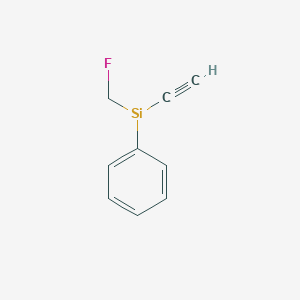

![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
